2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine

Overview

Description

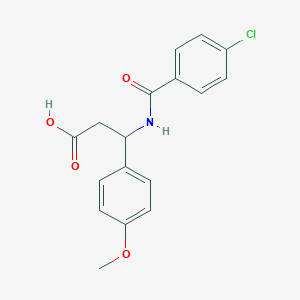

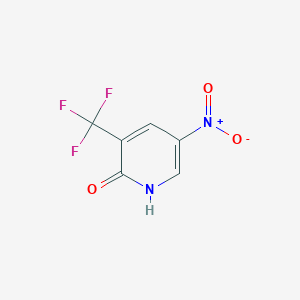

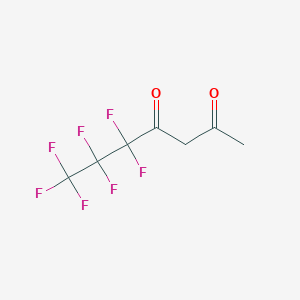

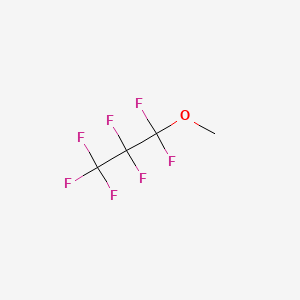

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H3F3N2O3. It is also known by various synonyms, including 3-nitro-5-(trifluoromethyl)-1H-pyridin-2-one. The compound appears as a white solid with a melting point of 189°C to 190°C. It is used in various applications, including as a matrix for enhanced MALDI imaging of tissue metabolites .

Synthesis Analysis

Trifluoromethylpyridines (TFMPs) are synthesized using various methods. One notable derivative, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), serves as a chemical intermediate for several crop-protection products. The synthesis of 2,3,5-DCTF has been well-studied .Molecular Structure Analysis

The molecular structure of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine consists of a pyridine ring with a hydroxyl group (OH) and a nitro group (NO2) attached at specific positions. The trifluoromethyl group (CF3) enhances its chemical properties .Chemical Reactions Analysis

The chemical reactions involving this compound can vary based on its functional groups. For example, it can participate in nucleophilic substitution reactions or undergo transformations to form other derivatives .Scientific Research Applications

Catalysis

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine: is utilized in catalytic processes due to its ability to facilitate reactions by providing an alternative pathway with a lower activation energy. Its unique structure allows it to act as a ligand, forming complexes with metals that can catalyze various chemical reactions .

Drug Design

In the pharmaceutical industry, this compound serves as a precursor in the synthesis of more complex molecules. Its trifluoromethyl group is particularly valuable, as it can increase the metabolic stability of potential drug candidates .

Molecular Recognition

This compound’s distinct electronic and structural properties enable it to bind selectively with other molecules, making it useful in the development of sensors and assays for detecting specific substances .

Natural Product Synthesis

As a synthetic intermediate, 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine is involved in the synthesis of complex natural products. Its reactive nitro group can undergo various transformations, aiding in the construction of diverse molecular architectures .

MALDI Imaging

Recent studies have identified 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a novel matrix for MALDI imaging, enhancing the detection and imaging of endogenous metabolites in tissues like the liver and brain in positive ion mode .

Heterocyclic Building Block

This compound is a valuable building block in heterocyclic chemistry. It can be used to create a wide range of heterocyclic compounds, which are crucial in many areas of chemical research, including materials science and pharmaceuticals .

Future Directions

properties

IUPAC Name |

5-nitro-3-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O3/c7-6(8,9)4-1-3(11(13)14)2-10-5(4)12/h1-2H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUILUYFGJBXHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379375 | |

| Record name | 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | |

CAS RN |

99368-66-8 | |

| Record name | 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP) work as a matrix in MALDI-MSI, and what advantages does it offer over traditional matrices?

A1: HNTP functions as a matrix in MALDI-MSI due to its advantageous properties. [] It exhibits strong ultraviolet absorption, allowing it to efficiently absorb laser energy during the MALDI process. This absorbed energy is then transferred to the analyte molecules, causing their desorption and ionization. Additionally, HNTP forms μm-scale crystals, which is ideal for creating a homogeneous matrix layer and incorporating analyte molecules within the matrix.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Methoxycarbonyl)-5-Methyl-2-Oxo-2,3-Dihydro-1H-Pyrrol-3-Yl]Acetic Acid](/img/structure/B1305508.png)

![5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1305518.png)